3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1040336-03-5
VCID: VC3354732
InChI: InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3
SMILES: CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Molecular Formula: C11H17ClN2O2S
Molecular Weight: 276.78 g/mol

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide

CAS No.: 1040336-03-5

Cat. No.: VC3354732

Molecular Formula: C11H17ClN2O2S

Molecular Weight: 276.78 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide - 1040336-03-5

Specification

CAS No. 1040336-03-5
Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
IUPAC Name 3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3
Standard InChI Key GJOBVMHWWHJUCS-UHFFFAOYSA-N
SMILES CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Canonical SMILES CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N

Introduction

Chemical Structure and Properties

3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is classified as an organic compound belonging to the benzenesulfonamide family. It possesses several key structural features that define its chemical behavior and potential applications.

Basic Identification

The compound is identified by the following characteristics:

  • PubChem CID: 29768338

  • Molecular Formula: C11H17ClN2O2S

  • Molecular Weight: 276.78 g/mol

  • CAS Registry Number: 1040336-03-5

Chemical Identifiers

For standardized identification in chemical databases and literature, the compound is associated with the following identifiers:

  • IUPAC Name: 3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide

  • InChI: InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3

  • InChIKey: GJOBVMHWWHJUCS-UHFFFAOYSA-N

  • SMILES: CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N

Structural Features

The compound contains several functional groups that contribute to its chemical properties:

  • A benzene ring as the central scaffold

  • A primary amino group (-NH2) at position 3 of the benzene ring

  • A chloro substituent at position 4 of the benzene ring

  • A sulfonamide group (-SO2N-) with both methyl and butyl substituents attached to the nitrogen atom

These functional groups provide multiple sites for potential chemical reactions and biological interactions, making the compound versatile for various applications.

Chemical Reactivity and Reactions

The chemical behavior of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is largely dictated by its functional groups. Each group contributes distinct reactivity patterns that can be exploited for derivatization and chemical transformations.

Amino Group Reactions

The primary amine at position 3 can participate in various reactions:

  • Diazotization to form diazonium salts, which can undergo further transformations

  • Acylation reactions with acid chlorides or anhydrides to form amide derivatives

  • Reductive amination with aldehydes or ketones

  • Formation of Schiff bases through condensation reactions

Halogen Reactivity

The chloro substituent at position 4 can undergo:

  • Nucleophilic aromatic substitution reactions, particularly facilitated by the electron-withdrawing sulfonamide group

  • Metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

  • Reduction to form the dehalogenated product

Sulfonamide Group Reactions

The N-butyl-N-methyl sulfonamide moiety provides additional reactivity:

  • Potential hydrolysis under strong acidic or basic conditions

  • Oxidation or reduction of the sulfur center under specific conditions

  • Alkylation or acylation of the sulfonamide nitrogen (though limited due to existing substitution)

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Biological Activities
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamideC11H17ClN2O2S276.78N-butyl and N-methyl on sulfonamideEnzyme inhibition, cardiovascular effects
3-Amino-4-chloro-N-methylbenzenesulfonamideC7H9ClN2O2S220.68Only N-methyl on sulfonamidePotential enzyme inhibitor, anticancer properties
Benzenesulfonamide (parent compound)C6H7NO2S157.19No substituents on benzene ring or nitrogenGeneral sulfonamide activities
4-(2-Amino-ethyl)-benzenesulfonamideC8H12N2O2S200.26Different substituent patternDecreases perfusion pressure, potential cardiovascular agent

Structure-Activity Relationship Considerations

The specific structural features of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide are likely to influence its biological and chemical behavior in ways that differ from related compounds.

Impact of N-butyl Substituent

The presence of the butyl chain on the sulfonamide nitrogen likely affects:

  • Lipophilicity and membrane permeability

  • Binding interactions with protein targets

  • Metabolic stability and pharmacokinetic properties

  • Steric constraints in binding pockets

Influence of Amino and Chloro Groups

The positioning of the amino group at position 3 and the chloro substituent at position 4 creates a specific electronic distribution that may:

  • Direct hydrogen bonding interactions with biological targets

  • Influence the acidity of the sulfonamide proton

  • Affect the compound's susceptibility to metabolic transformations

  • Determine selectivity for specific protein binding sites

Theoretical Pharmacokinetic Considerations

Based on its structural features, several predictions can be made regarding the potential pharmacokinetic behavior of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide:

Absorption and Distribution

  • The balanced lipophilicity conferred by the butyl chain and the polar sulfonamide group suggests moderate oral bioavailability

  • The compound likely exhibits moderate to high plasma protein binding due to its lipophilic and hydrogen bonding features

  • Distribution across membranes, including the blood-brain barrier, may be limited by the polar sulfonamide group

Metabolism and Excretion

Potential metabolic pathways might include:

  • N-dealkylation of the butyl or methyl groups

  • Oxidation of the butyl chain

  • Acetylation of the amino group

  • Conjugation reactions, particularly at the amino position

Future Research Directions

Several promising research directions could further elucidate the properties and potential applications of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide:

Comprehensive Chemical Characterization

  • Complete spectroscopic analysis (NMR, IR, MS) to confirm structure and purity

  • X-ray crystallography to determine solid-state conformational preferences

  • Detailed physico-chemical property determination (solubility, pKa, log P)

Biological Screening

  • Systematic evaluation against enzyme panels, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes

  • Cell-based assays to determine effects on viability, proliferation, and specific cellular pathways

  • Cardiovascular testing to explore potential effects on heart function and blood pressure

Structure Optimization

  • Synthesis of structural analogs with modified substituents to develop structure-activity relationships

  • Exploration of isosteric replacements of key functional groups

  • Development of hybrid molecules incorporating the sulfonamide scaffold with other bioactive moieties

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